molecular formula C16H12N2O2 B2676654 2-(4-Aminophenyl)quinoline-4-carboxylic acid CAS No. 94205-62-6

2-(4-Aminophenyl)quinoline-4-carboxylic acid

Cat. No.: B2676654
CAS No.: 94205-62-6
M. Wt: 264.284
InChI Key: XYOZPCKKENHWOG-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure substituted with an aminophenyl group at the second position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 2-aminobenzophenone.

    Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.

    Substitution Reaction: The quinoline core is then subjected to a substitution reaction with a carboxylating agent, such as carbon dioxide, to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine under acidic conditions.

Major Products:

Scientific Research Applications

2-(4-Aminophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its use as a lead compound in the development of new therapeutic agents, particularly for cancer treatment.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and exerting its anticancer effects .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Comparison:

Biological Activity

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline structure integrated with a carboxylic acid moiety, characterized by the following molecular formula: C15_{15}H12_{12}N2_2O2_2. The synthesis typically involves the Pfitzinger reaction, where isatin reacts with substituted acetophenones to yield the desired quinoline structure. This method allows for modifications that can enhance the biological properties of the compound.

The primary mechanism of action for this compound relates to its interaction with various biological targets, particularly enzymes. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes associated with cancer progression, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown selective inhibition of HDAC3, which is linked to various cancer types. The compound's ability to alter gene expression through HDAC inhibition positions it as a promising therapeutic agent in oncology .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against various strains. A series of studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The results from these studies are summarized in Table 1 below:

CompoundTarget BacteriaInhibition Zone (mm)IC50 (µg/mL)
5aStaphylococcus aureus2015
5bBacillus subtilis1825
5cEscherichia coli1530
ControlAmpicillin25-

This table illustrates that while the compound shows promising activity, it is still less effective than established antibiotics like ampicillin .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study conducted by Gupta et al. synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antimicrobial activities. The results indicated that structural modifications significantly enhanced antibacterial activity, particularly against E. coli and S. aureus .
  • Cancer Treatment Potential :
    In another research effort, derivatives were tested for their ability to inhibit HDACs, showing promising results in reducing tumor cell proliferation in vitro. The most active compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including H460 and MKN-45 .
  • Structure-Activity Relationship (SAR) :
    SAR studies revealed that introducing an aryl ring at specific positions significantly influenced the antibacterial properties of the derivatives. Compounds with higher lipophilicity exhibited better activity profiles against tested bacterial strains .

Properties

IUPAC Name

2-(4-aminophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOZPCKKENHWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94205-62-6
Record name 94205-62-6
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